molecular formula C20H19N3O5S2 B11643141 Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B11643141
M. Wt: 445.5 g/mol
InChI Key: DPORSZUUWMTNFI-UHFFFAOYSA-N
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Description

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate is a complex organic compound with a molecular formula of C18H16N2O5S This compound is characterized by its unique structure, which includes a thienopyrimidine moiety and a benzene dicarboxylate ester group

Preparation Methods

The synthesis of Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thienopyrimidine core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring.

    Introduction of the sulfanyl group: The thienopyrimidine core is then reacted with a sulfanylating agent to introduce the sulfanyl group.

    Acetylation: The sulfanylated thienopyrimidine is acetylated using acetic anhydride or a similar acetylating agent.

    Coupling with benzene dicarboxylate: The final step involves the coupling of the acetylated thienopyrimidine with dimethyl benzene-1,3-dicarboxylate under suitable conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfanyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The thienopyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of their function. These interactions can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Dimethyl 5-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzene-1,3-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl 5-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]isophthalate: This compound has a similar thienopyrimidine core but differs in the substituents attached to the core.

    5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: This compound lacks the benzene dicarboxylate ester group and has different chemical properties.

    (5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl)acetic acid: This compound has a similar sulfanyl group but differs in the overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O5S2

Molecular Weight

445.5 g/mol

IUPAC Name

dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C20H19N3O5S2/c1-10-11(2)30-18-16(10)17(21-9-22-18)29-8-15(24)23-14-6-12(19(25)27-3)5-13(7-14)20(26)28-4/h5-7,9H,8H2,1-4H3,(H,23,24)

InChI Key

DPORSZUUWMTNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C

Origin of Product

United States

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